

molecular structure and characterization of 6-Chloro-2-methoxynicotinonitrile

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Compound of Interest

Compound Name: 6-Chloro-2-methoxynicotinonitrile

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An In-depth Technical Guide to the Molecular Structure and Characterization of **6-Chloro-2-methoxynicotinonitrile**

Foreword: The Strategic Importance of Substituted Heterocycles

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization allow for the fine-tuning of steric and electronic interactions with biological targets. The compound at the center of this guide, **6-Chloro-2-methoxynicotinonitrile**, is a prime exemplar of a strategically substituted pyridine. It incorporates a chloro group, a methoxy group, and a nitrile moiety—a combination of functional groups frequently explored in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and cell permeability. [1][2][3] This guide serves as a comprehensive resource for researchers, offering a deep dive into its molecular architecture and the analytical methodologies required for its unambiguous characterization.

Molecular Identity and Physicochemical Properties

6-Chloro-2-methoxynicotinonitrile is a crystalline solid at standard conditions. Its molecular structure is built upon a pyridine ring, which is functionalized at positions 2, 3, and 6. The strategic placement of an electron-donating methoxy group, an electron-withdrawing chloro

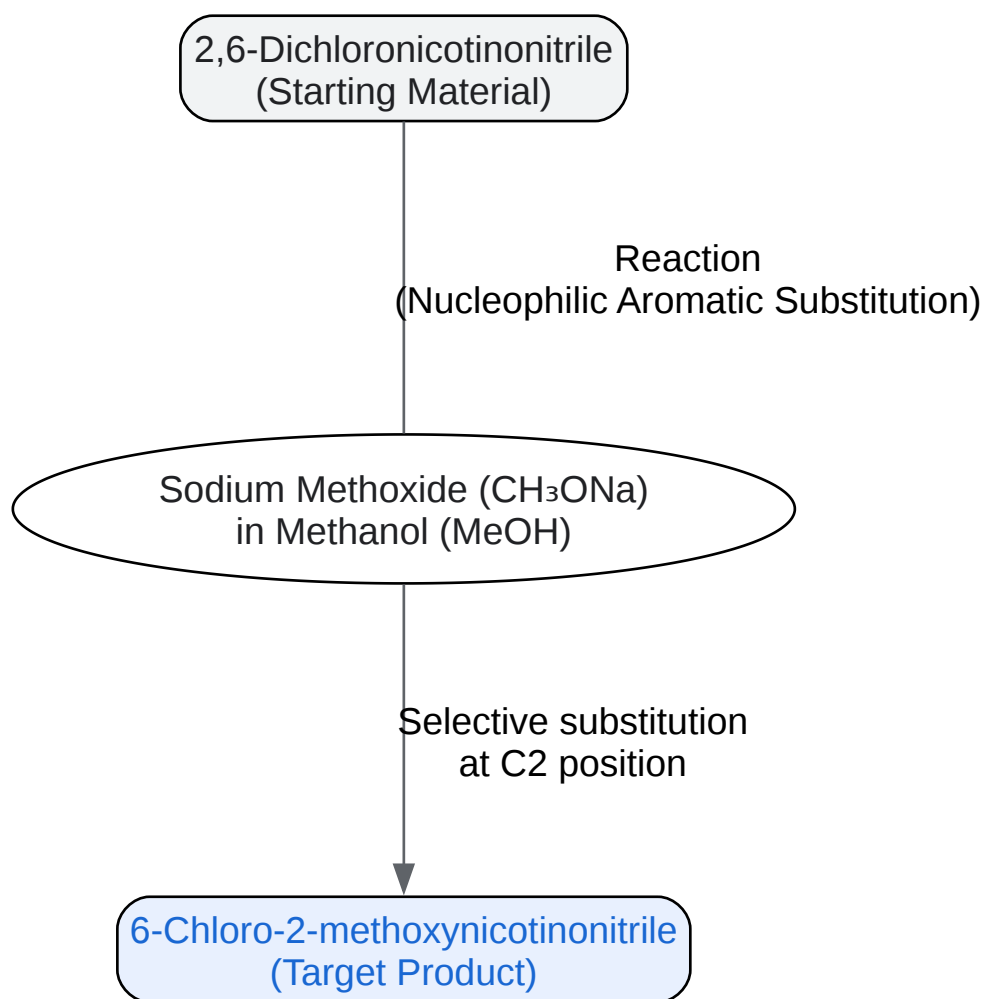
atom, and a nitrile group creates a unique electronic landscape across the aromatic system, making it a versatile intermediate for further chemical elaboration.

Table 1: Core Physicochemical and Structural Data for **6-Chloro-2-methoxynicotinonitrile**

Property	Value	Source
IUPAC Name	6-chloro-2-methoxypyridine-3-carbonitrile	PubChem
Molecular Formula	C ₇ H ₅ ClN ₂ O	[4] [5]
Molecular Weight	168.58 g/mol	[5]
Monoisotopic Mass	168.00903 Da	[4]
Canonical SMILES	<chem>COC1=C(C=CC(=N1)Cl)C#N</chem>	[4]
InChIKey	BXDPLINBPHQTHU-UHFFFAOYSA-N	[4]
XlogP (Predicted)	1.8	[4]
Topological Polar Surface Area	45.91 Å ²	[5]

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of **6-Chloro-2-methoxynicotinonitrile** is efficiently achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The rationale behind this approach lies in the activation of the pyridine ring by multiple electron-withdrawing groups. Starting with the readily available 2,6-dichloronicotinonitrile, the chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 6-position due to the activating effect of the adjacent nitrile group. This regioselectivity allows for a controlled, stepwise substitution.



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Caption: Synthetic route to **6-Chloro-2-methoxynicotinonitrile**.

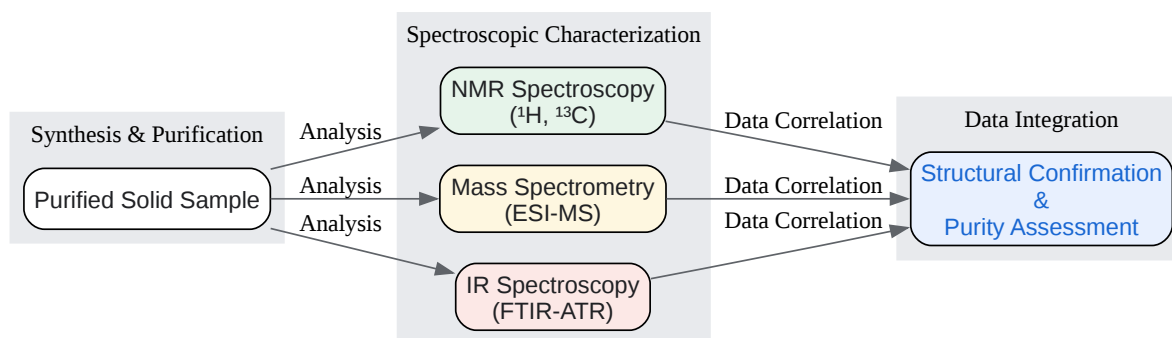
Experimental Protocol: Synthesis

- **Setup:** To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,6-dichloronicotinonitrile (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous methanol (MeOH).
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (1.05 eq) in methanol dropwise over 15 minutes. The choice of a slight excess of the nucleophile ensures complete conversion of the starting material.

- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and filtered.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **6-Chloro-2-methoxynicotinonitrile** as a solid.

Comprehensive Molecular Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected outcomes from NMR, Mass Spectrometry, and IR spectroscopy, which together provide a complete picture of the molecular architecture.



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Caption: General workflow for the spectral analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **6-Chloro-2-methoxynicotinonitrile**, both ^1H and ^{13}C NMR provide definitive structural information.

^1H NMR Analysis: The proton NMR spectrum is expected to be simple and highly informative. It should feature signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The electron-withdrawing nature of the adjacent chlorine and nitrile groups will deshield the aromatic protons, shifting them downfield.

^{13}C NMR Analysis: The proton-decoupled ^{13}C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are diagnostic of the electronic environment of each carbon.

Table 2: Predicted ^1H and ^{13}C NMR Spectral Data (in CDCl_3)

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
^1H	~7.8-8.0	Doublet	1H	Pyridine Ring (H-4)
~7.0-7.2	Doublet	1H	Pyridine Ring (H-5)	
~4.0-4.1	Singlet	3H	Methoxy ($-\text{OCH}_3$)	
^{13}C	~160-165	Singlet	-	C2 ($\text{C}-\text{OCH}_3$)
~150-155	Singlet	-	C6 ($\text{C}-\text{Cl}$)	
~140-145	Singlet	-	C4	
~115-120	Singlet	-	C5	
~115-118	Singlet	-	$\text{C}\equiv\text{N}$	
~95-100	Singlet	-	C3	
~54-56	Singlet	-	$-\text{OCH}_3$	

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.[\[6\]](#)[\[7\]](#)

Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-2048 (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Data: For **6-Chloro-2-methoxynicotinonitrile**, the key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion ($[M]^+$) peak. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), two molecular ion peaks will be observed at m/z values differing by 2, with a characteristic intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom.[8]

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Predicted)	Ion Species	Description
169.0163	$[M+H]^+$ (^{35}Cl)	Molecular ion protonated (^{35}Cl isotope)
171.0134	$[M+H]^+$ (^{37}Cl)	Molecular ion protonated (^{37}Cl isotope)
191.0000	$[M+\text{Na}]^+$ (^{35}Cl)	Sodium adduct (^{35}Cl isotope)
193.9971	$[M+\text{Na}]^+$ (^{37}Cl)	Sodium adduct (^{37}Cl isotope)

Note: The $[M+H]^+$ peaks are often the most abundant in Electrospray Ionization (ESI) positive mode.

Protocol for ESI-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound (~ 0.1 mg/mL) in a suitable solvent system such as methanol or acetonitrile/water (50:50).
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Acquisition Parameters (Positive Ion Mode):**
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.

- Mass Range: m/z 50-500.
- Data Analysis: Identify the molecular ion cluster ($[M+H]^+$ or $[M+Na]^+$) and confirm the 3:1 isotopic pattern for chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Data: The IR spectrum of **6-Chloro-2-methoxynicotinonitrile** will display several key absorption bands that confirm its structure. The most prominent and diagnostic peak will be the sharp, strong absorption from the nitrile ($C\equiv N$) group.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~2230-2240	Strong, Sharp	$C\equiv N$ stretch	Nitrile
~1580-1600	Medium	$C=C$ / $C=N$ stretch	Aromatic Pyridine Ring
~1450-1480	Medium	C-H bend (asymmetric)	Methoxy ($-OCH_3$)
~1250-1280	Strong	C-O stretch (asymmetric)	Methoxy Aryl Ether
~1020-1050	Strong	C-O stretch (symmetric)	Methoxy Aryl Ether
~700-800	Medium-Strong	C-Cl stretch	Aryl Chloride

Note: These ranges are based on established IR correlation tables for organic functional groups.^{[9][10]}

Protocol for FTIR-ATR Data Acquisition

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Scan:** Apply pressure with the ATR anvil to ensure good contact and record the sample spectrum.
- **Acquisition Parameters:**
 - Spectral Range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- **Data Analysis:** Identify and label the characteristic absorption peaks and correlate them to the expected functional groups.

Conclusion and Outlook

The structural and spectroscopic characterization of **6-Chloro-2-methoxynicotinonitrile** is a straightforward process when a systematic, multi-technique approach is employed. The data derived from NMR, MS, and IR spectroscopy collectively provide an unambiguous confirmation of its molecular structure. The presence of the chloro, methoxy, and nitrile groups makes this compound a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where such scaffolds are integral to the development of novel therapeutic agents, such as kinase inhibitors.^{[11][12]} This guide provides the foundational analytical protocols and expected data to support and accelerate research and development efforts utilizing this important chemical intermediate.

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